N-{4-[2-(2,6-Dioxopiperidin-1-yl)ethoxy]phenyl}acetamide
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Overview
Description
N-{4-[2-(2,6-Dioxopiperidin-1-yl)ethoxy]phenyl}acetamide is a chemical compound known for its diverse applications in scientific research and industry. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules. The presence of the acetamide group further enhances its potential for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(2,6-Dioxopiperidin-1-yl)ethoxy]phenyl}acetamide typically involves the reaction of 4-aminophenol with 2-(2,6-dioxopiperidin-1-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield of the product, making it suitable for large-scale applications in various industries .
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-(2,6-Dioxopiperidin-1-yl)ethoxy]phenyl}acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted products with different functional groups .
Scientific Research Applications
N-{4-[2-(2,6-Dioxopiperidin-1-yl)ethoxy]phenyl}acetamide has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent against various bacterial and fungal strains.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[2-(2,6-Dioxopiperidin-1-yl)ethoxy]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Pomalidomide: A derivative of thalidomide with enhanced anticancer activity.
Lenalidomide: Another thalidomide derivative with potent immunomodulatory effects.
Uniqueness
N-{4-[2-(2,6-Dioxopiperidin-1-yl)ethoxy]phenyl}acetamide stands out due to its unique combination of the piperidine ring and acetamide group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
89914-19-2 |
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Molecular Formula |
C15H18N2O4 |
Molecular Weight |
290.31 g/mol |
IUPAC Name |
N-[4-[2-(2,6-dioxopiperidin-1-yl)ethoxy]phenyl]acetamide |
InChI |
InChI=1S/C15H18N2O4/c1-11(18)16-12-5-7-13(8-6-12)21-10-9-17-14(19)3-2-4-15(17)20/h5-8H,2-4,9-10H2,1H3,(H,16,18) |
InChI Key |
RPKXFNTYPSJDLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCCN2C(=O)CCCC2=O |
Origin of Product |
United States |
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